

Rencofilstat: A Deep Dive into its Anti-Inflammatory Mechanisms and Therapeutic Potential

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Compound of Interest

Compound Name: *Rencofilstat*

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Abstract

Rencofilstat (formerly CRV431) is a potent, orally bioavailable, small molecule cyclophilin inhibitor under investigation for its therapeutic effects in a range of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the anti-inflammatory properties of **Rencofilstat**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation. Through its targeted inhibition of multiple cyclophilin isoforms, **Rencofilstat** presents a multifaceted approach to mitigating inflammation, positioning it as a promising candidate for conditions such as Metabolic Dysfunction-Associated Steatohepatitis (MASH) and other fibro-inflammatory diseases.

Introduction: The Role of Cyclophilins in Inflammation

Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes.^[1] Beyond their housekeeping functions, certain cyclophilin isoforms, notably cyclophilin A (CypA), cyclophilin B (CypB), and cyclophilin D (CypD), are key mediators in inflammatory signaling pathways.

- Cyclophilin A (CypA): Secreted by cells in response to inflammatory stimuli, extracellular CypA acts as a ligand for the CD147 receptor on inflammatory cells, promoting their recruitment to sites of inflammation and stimulating the production of pro-inflammatory cytokines.
- Cyclophilin B (CypB): This isoform is involved in the inflammatory response and also plays a significant role in the production and secretion of collagen, a key process in the development of fibrosis which is often a consequence of chronic inflammation.[2][3]
- Cyclophilin D (CypD): Located in the mitochondrial inner membrane, CypD is a critical regulator of the mitochondrial permeability transition pore (mPTP). In response to cellular stress and inflammation, CypD facilitates the opening of the mPTP, leading to mitochondrial dysfunction, release of pro-apoptotic factors, and ultimately, cell death.[2]

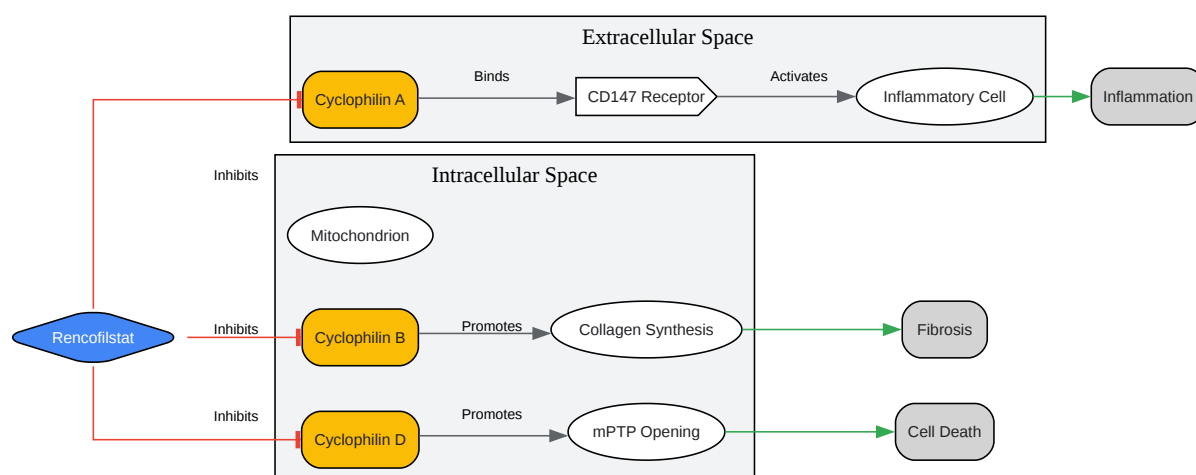
Rencofilstat: Mechanism of Anti-Inflammatory Action

Rencofilstat is a novel cyclosporine A analogue designed to potently inhibit the PPIase activity of cyclophilins without the immunosuppressive effects of its parent compound.[4] Its anti-inflammatory effects are exerted through the simultaneous inhibition of CypA, CypB, and CypD. [1][2]

By binding to and inhibiting these key cyclophilin isoforms, **Rencofilstat** disrupts multiple facets of the inflammatory cascade:

- Inhibition of Inflammatory Cell Recruitment: By blocking the interaction between extracellular CypA and its receptor CD147, **Rencofilstat** is proposed to reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into inflamed tissues.[2]
- Suppression of Pro-inflammatory Mediators: The attenuation of CypA-mediated signaling can lead to a decrease in the production of harmful inflammatory molecules.
- Anti-fibrotic Effects: Through the inhibition of CypB, **Rencofilstat** can directly target collagen synthesis and deposition, mitigating the fibrotic consequences of chronic inflammation.[2][3]

- Cytoprotective Effects: By inhibiting CypD and preventing the opening of the mPTP, **Rencofilstat** protects cells from mitochondrial-mediated injury and death, a key feature of inflammatory tissue damage.[2]



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Rencofilstat's multifaceted mechanism of action targeting key cyclophilins.

Preclinical Evidence of Anti-Inflammatory Activity Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

A preclinical study was conducted to evaluate the anti-inflammatory properties of **Rencofilstat** in a mouse model of acute lung injury induced by intranasal administration of lipopolysaccharide (LPS), a potent inflammatory stimulus.[5]

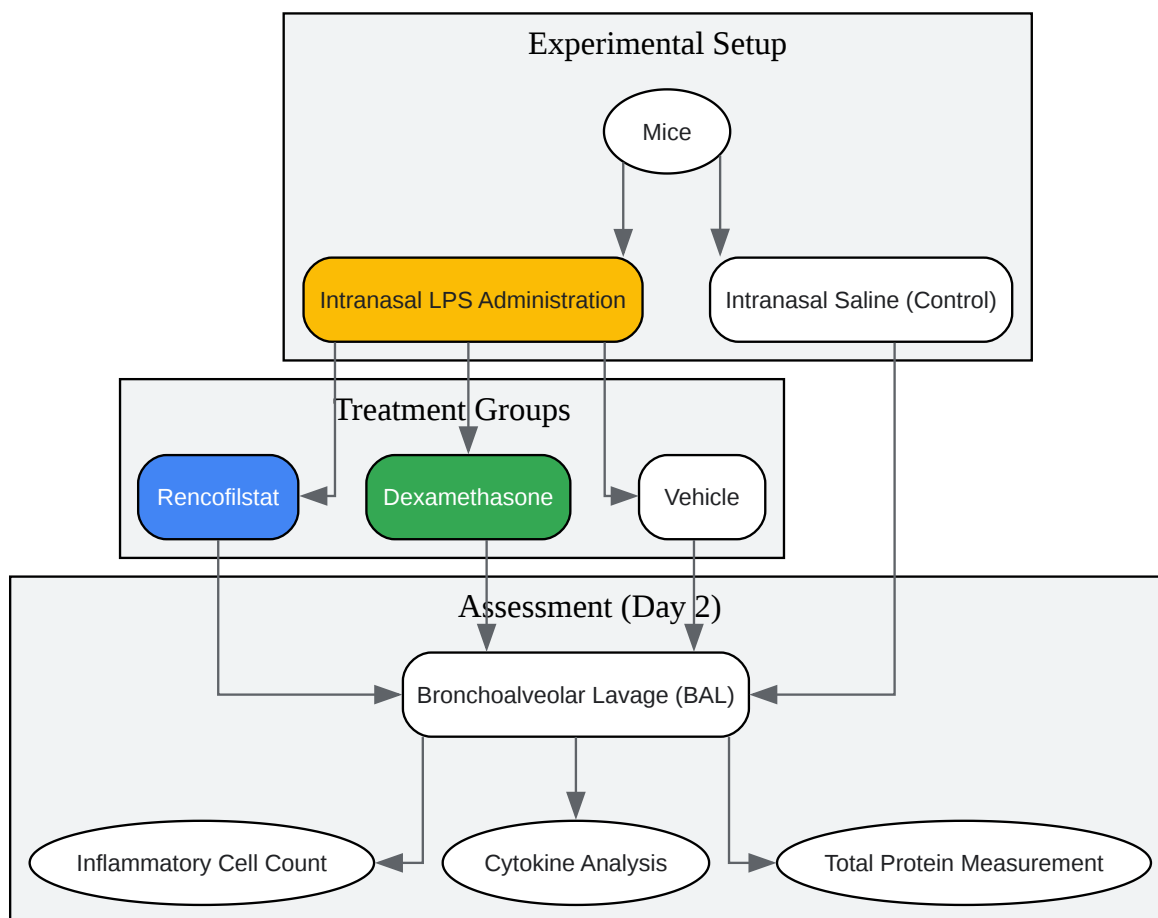
- Animal Model: Mice were used for this study.

- Induction of Injury: Acute lung injury was induced by intranasal administration of LPS. A control group received saline.[5]
- Treatment Groups:
 - LPS + **Rencofilstat**
 - LPS + Dexamethasone (a corticosteroid with known anti-inflammatory effects)
 - LPS + Vehicle
 - Saline (non-diseased group)[5]
- Assessment: Two days after LPS administration, bronchoalveolar lavage (BAL) fluid was collected to quantify inflammatory cells and cytokines.[5]

Parameter	LPS + Vehicle	LPS + Rencofilstat	LPS + Dexamethasone
Total Inflammatory Cells	10-fold increase vs. saline	62% reduction	3% reduction
Neutrophils	80% of total cells	66% reduction	8% reduction
Macrophages	18% of total cells	-	-
Pro-inflammatory Cytokines (IL-6, etc.)	-	62-69% reduction	69-91% reduction
Total Protein in BAL Fluid (Lung Damage Marker)	2.3-fold increase vs. saline	70% attenuation	76% attenuation

Data sourced from Hepion Pharmaceuticals announcement.[5]

These results demonstrate the potent anti-inflammatory effects of **Rencofilstat** in a model of acute lung injury, with a particularly strong effect on reducing neutrophil infiltration, a key driver of tissue damage in this setting.[5]



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